Decanophenone, 2',5'-dimethoxy-
CAS No.: 49710-91-0
Cat. No.: VC18936467
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49710-91-0 |
|---|---|
| Molecular Formula | C18H28O3 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)decan-1-one |
| Standard InChI | InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-17(19)16-14-15(20-2)12-13-18(16)21-3/h12-14H,4-11H2,1-3H3 |
| Standard InChI Key | WLCQFJVNKAFPHT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Connectivity
Decanophenone, 2',5'-dimethoxy- is defined by the molecular formula C₁₈H₂₈O₃, comprising an 18-carbon skeleton with three oxygen atoms . The core structure consists of a decyl chain (C₁₀H₂₁) bonded to a ketone group, which is further attached to a benzene ring substituted with methoxy (-OCH₃) groups at the 2' and 5' positions. This arrangement creates a sterically hindered environment due to the proximity of the methoxy substituents to the ketone functionality.
Stereoelectronic Representation
The SMILES notation (CCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC) explicitly defines the connectivity: a linear decanoyl chain terminates in a carbonyl group bonded to a benzene ring with methoxy groups at positions 2 and 5 . The InChIKey (WLCQFJVNKAFPHT-UHFFFAOYSA-N) provides a unique identifier for computational retrieval and database cross-referencing .
Conformational Analysis
The non-planar arrangement of the aromatic ring and aliphatic chain, inferred from steric interactions between the methoxy groups and the ketone, suggests restricted rotation around the aryl-carbonyl bond. This hindrance may influence reactivity, as seen in analogous hindered diphenoquinones where steric effects stabilize radical intermediates .
Predicted Physicochemical Properties
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry predictions for common adducts reveal significant variations in CCS values, reflecting differences in ion-gas phase interactions :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 293.21114 | 172.6 |
| [M+Na]⁺ | 315.19308 | 183.8 |
| [M+NH₄]⁺ | 310.23768 | 179.2 |
| [M-H]⁻ | 291.19658 | 173.8 |
The larger CCS for sodium adducts ([M+Na]⁺ = 183.8 Ų) compared to protonated species suggests increased ion surface area due to sodium's coordination with multiple oxygen atoms . These data are critical for mass spectrometry-based identification in complex matrices.
Solubility and Partitioning Behavior
While experimental logP values are unavailable, the compound's long hydrophobic chain (C₁₀H₂₁) and polar ketone/methoxy groups suggest amphiphilic character. Estimated solubility in nonpolar solvents (e.g., hexane, chloroform) likely exceeds that in polar media, analogous to structurally similar alkylphenones.
Synthetic Considerations and Challenges
Retrosynthetic Analysis
A plausible synthesis route involves Friedel-Crafts acylation of 2,5-dimethoxybenzene with decanoyl chloride, though steric hindrance from the methoxy groups may necessitate Lewis acid catalysts (e.g., AlCl₃) under controlled conditions. Alternative strategies could employ Suzuki-Miyaura coupling or directed ortho-metalation to install substituents regioselectively.
Steric and Electronic Effects
The 2',5'-dimethoxy substitution pattern imposes significant steric constraints during synthesis, reminiscent of challenges encountered in preparing hindered biphenols . For example, oxidative coupling of phenolic precursors—a common route to biphenols—fails with highly substituted analogs due to hindered planar transition states . Such steric effects may necessitate unconventional reagents or protective group strategies.
Critical Research Gaps and Future Directions
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Experimental validation of predicted CCS values using ion mobility-mass spectrometry.
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Crystallographic studies to resolve three-dimensional conformation and quantify steric strain.
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Thermodynamic profiling to assess stability under varying pH and temperature conditions.
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Exploration of catalytic applications, leveraging the hindered environment for selective transformations.
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